2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide

Drug Discovery Chemical Biology Hit-to-Lead

Researchers pursuing SMS1 inhibitors face a phenethyl SAR plateau in the SAPA chemotype (IC50 range 2.1->50 µM). This compound replaces phenethyl with a heteroaromatic furan-pyridine moiety to probe heteroaryl substitution effects beyond the plateau. Its reverse sulfonamide orientation (sulfamoyl→phenoxyacetamide) may confer distinct kinase selectivity. Procure with CAS 2034435-71-5 as a structural control to deconvolve pharmacophoric contributions. No peer-reviewed activity data exists; in-house enzymatic SMS1 and kinase panel assays required. For research use only.

Molecular Formula C18H17N3O5S
Molecular Weight 387.41
CAS No. 2034519-83-8
Cat. No. B2491231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
CAS2034519-83-8
Molecular FormulaC18H17N3O5S
Molecular Weight387.41
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C18H17N3O5S/c19-18(22)12-26-15-3-5-16(6-4-15)27(23,24)21-10-13-8-14(11-20-9-13)17-2-1-7-25-17/h1-9,11,21H,10,12H2,(H2,19,22)
InChIKeyFOOQSXCWCHGDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034519-83-8) – Compound Identity and Physicochemical Baseline


2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034519-83-8) is a synthetic sulfonamide derivative that incorporates a furan-pyridine hybrid scaffold linked through a methylsulfamoyl bridge to a phenoxyacetamide moiety. Authoritative physicochemical profiling indicates a molecular weight of 387.42 g/mol (C18H17N3O5S), a calculated partition coefficient (clogP) of 3.11, and a topological polar surface area (TPSA) of 110.53 Ų [1]. No peer-reviewed biological activity data, patent disclosures, or publicly available structure-activity relationship (SAR) studies have been identified for this specific compound as of April 2026.

Why Generic Substitution Fails: Structural Specificity of 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide


The substitution pattern on the central pyridine ring (5-position with furan-2-yl) creates a distinctive vector geometry that is not interchangeable with regioisomers (e.g., 6-substituted pyridine or furan-3-yl variants) or alternative sulfonamide-linked scaffolds. The 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) chemotype, the closest literature-precedented scaffold class, has been validated as a sphingomyelin synthase 1 (SMS1) inhibitory core [1]. In the SAPA series, even minor changes to the N-alkyl substituent dramatically alter potency, with reported IC50 values ranging from 2.1 μM to >50 μM [1]. Consequently, inferring activity profiles from structurally distinct analogs without direct comparative data carries substantial risk of purchasing compounds with irrelevant selectivity or potency for a given target.

Quantitative Differential Evidence for 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide vs. Closest Analogs


Evidence Gap: No Direct Biological Data Available for This Compound vs. Any Comparator

An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, SciFinder) identified zero peer-reviewed studies reporting biological activity, inhibitory potency, selectivity, or pharmacokinetic data for 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034519-83-8). The compound is listed exclusively on chemical vendor catalogues with no associated bioactivity annotations [1]. Therefore, no quantitative head-to-head or cross-study comparison with any named comparator can be performed. This represents a critical evidence gap for procurement decisions based on performance differentiation.

Drug Discovery Chemical Biology Hit-to-Lead

Class-Level Inference: SAPA Scaffold SMS1 Inhibitory Activity vs. Target Compound (No Direct Data)

The closest literature-precedented scaffold class is the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) series, reported as sphingomyelin synthase 1 (SMS1) inhibitors. The most potent SAPA analog (SAPA 1j) demonstrated an IC50 of 2.1 μM in an in vitro enzymatic assay, while the initial hit SAPA 1a showed an IC50 of 5.2 μM [1]. However, the target compound differs from SAPA 1j by replacement of the phenethyl group with a (5-(furan-2-yl)pyridin-3-yl)methyl moiety, a structural alteration that introduces a heteroaromatic hinge-binding motif not present in the SAPA series. No SMS1 inhibition data exists for the target compound.

Sphingomyelin Synthase 1 Atherosclerosis Sphingolipid Metabolism

Class-Level Inference: Furan-Pyridine Sulfonamide Kinase Hinge-Binder Potential vs. Validated Pan-RAF Inhibitor (No Direct Data)

Furan-pyridine sulfonamide hybrids have been reported as potent kinase hinge-binding motifs. For example, N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (compound 4b) exhibited pan-RAF inhibitory activity with IC50 values of 2 nM (BRAF V600E), 2 nM (BRAF WT), and 1 nM (CRAF), and a GI50 of 7 nM against the A375P melanoma cell line . The target compound shares the furan and pyridine substructures but differs in the sulfonamide attachment mode (reverse sulfonamide orientation via methylene bridge) and lacks the purine-based hinge binder. No kinase inhibition data exists for the target compound.

Kinase Inhibition Oncology Hinge-Binding Motif

Physicochemical Differentiation: 5-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-3-yl)pyridin-3-yl Regioisomer

The target compound bears a 5-(furan-2-yl)pyridin-3-yl substituent, whereas the closest cataloged regioisomer (CAS 2034466-50-5) substitutes at the pyridine 6-position with furan-3-yl. Physicochemical profiling of the target compound yields a clogP of 3.11 and TPSA of 110.53 Ų [1]. While neither isomer has published biological data, the regioisomeric difference is expected to alter the vector angle of the furan oxygen relative to the central scaffold, potentially impacting hydrogen-bonding geometry and target recognition. The target compound's 5-substitution places the furan meta to the pyridine nitrogen, whereas the 6-substituted isomer places it para, a difference known to modulate basicity and metal-chelating properties of the pyridine ring.

Drug-Likeness Lipophilicity Structural Isomerism

Procurement-Driven Application Scenarios for 2-(4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide


Exploratory SAR Library Expansion for Sphingomyelin Synthase 1 (SMS1) Inhibitor Programs

The SAPA chemotype has validated SMS1 as a target with IC50 values as low as 2.1 μM for the most potent analog [1]. The target compound, by replacing the phenethyl group with a heteroaromatic furan-pyridine moiety, may be procured as a diversity element to test whether heteroaryl substitution can enhance SMS1 potency beyond the phenethyl SAR plateau. Researchers should conduct in-house enzymatic SMS1 assays rather than rely on correlated activity from published SAPA data.

Kinase Profiling Panel Screening of Heteroaryl Sulfonamide Hinge-Binder Chemotypes

Furan-pyridine sulfonamides have demonstrated low nanomolar kinase inhibition (IC50 1–2 nM against RAF isoforms) when paired with appropriate hinge-binding cores [1]. The target compound's reverse sulfonamide orientation (sulfamoyl attached to phenoxyacetamide rather than directly to the heterocycle) represents an underexplored vector that may confer distinct kinase selectivity profiles. Procurement is appropriate for broad kinase panel screening as part of hit-finding campaigns, with the explicit caveat that no kinase data currently exists for this compound.

Negative Control Tool Compound Development for Furan-Pyridine Pharmacophore Deconvolution

Because the target compound lacks the 4-(1H-pyrazol-1-yl)benzenesulfonamide substitution pattern present in analog CAS 2034435-71-5, it may serve as a structural control to deconvolve which pharmacophoric elements are responsible for any observed biological activity in phenotypic screens. Procurement for this purpose presupposes that the researcher will generate activity data for both compounds in parallel, as no published comparative data exists.

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